molecular formula C16H23NO4 B2777838 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1008283-55-3

1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2777838
CAS No.: 1008283-55-3
M. Wt: 293.363
InChI Key: BRKBIWGWCNIXKI-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is an organic compound that features a unique structure combining adamantane and pyrrolidine moieties Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the carboxylation of adamantane to form 1-adamantanecarboxylic acid . This intermediate can then be further reacted with pyrrolidine derivatives under specific conditions to introduce the hydroxyl and carboxylic acid functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, radical functionalization, and selective C-H activation are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the pyrrolidine ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid stands out due to its combination of adamantane and pyrrolidine structures, providing both stability and functional versatility. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c18-12-4-13(14(19)20)17(8-12)15(21)16-5-9-1-10(6-16)3-11(2-9)7-16/h9-13,18H,1-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKBIWGWCNIXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(CC4C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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